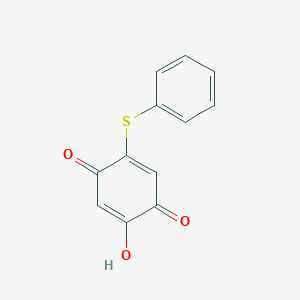
p-Benzoquinone, 2-hydroxy-5-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Benzoquinone, 2-hydroxy-5-(phenylthio)-, also known as p-Benzoquinone monophenyl thiosemicarbazone (p-BQPT), is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. p-BQPT has been reported to have various biological activities, including anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of p-BQPT involves the formation of a complex with metal ions such as copper, iron, and zinc. The complex can then interact with DNA and proteins, leading to the induction of apoptosis and cell cycle arrest. p-BQPT has also been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, p-BQPT can inhibit the formation of new blood vessels, which is essential for the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
p-BQPT has been reported to have various biochemical and physiological effects. It can induce the production of reactive oxygen species, which can cause oxidative damage to DNA and proteins. p-BQPT can also activate various signaling pathways such as the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. In addition, p-BQPT can modulate the expression of various genes involved in cancer progression, including oncogenes and tumor suppressor genes.
Vorteile Und Einschränkungen Für Laborexperimente
P-BQPT has several advantages and limitations for lab experiments. One of the advantages is its low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, p-BQPT has limited solubility in water, which can make it difficult to use in aqueous solutions. In addition, p-BQPT can form complexes with metal ions, which can interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of p-BQPT. One direction is to investigate its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of p-BQPT. Another direction is to explore its potential as an antiviral and antimicrobial agent. In addition, the development of new derivatives of p-BQPT with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Synthesemethoden
P-BQPT can be synthesized by reacting p-benzoquinone with phenylthiosemicarbazide in the presence of acetic acid. The reaction occurs at room temperature, and the product can be obtained by recrystallization from ethanol. The chemical structure of p-BQPT can be confirmed by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
P-BQPT has been extensively studied for its biological activities. It has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of p-BQPT involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. p-BQPT has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against various bacteria and fungi.
Eigenschaften
CAS-Nummer |
19346-86-2 |
|---|---|
Produktname |
p-Benzoquinone, 2-hydroxy-5-(phenylthio)- |
Molekularformel |
C12H8O3S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
2-hydroxy-5-phenylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H8O3S/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7,13H |
InChI-Schlüssel |
BVGCXZVLEWNGCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



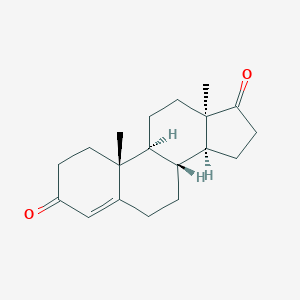
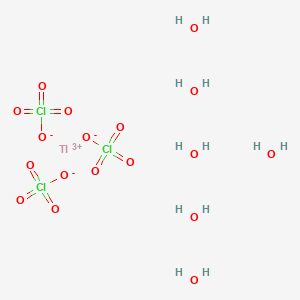

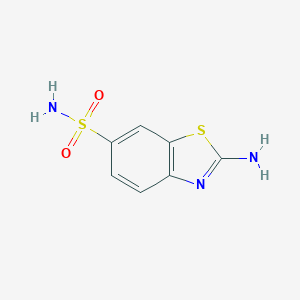


![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
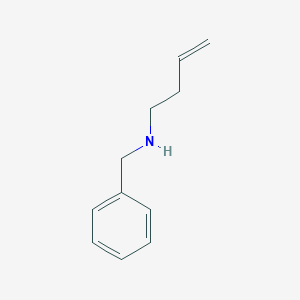
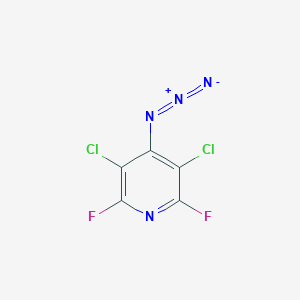

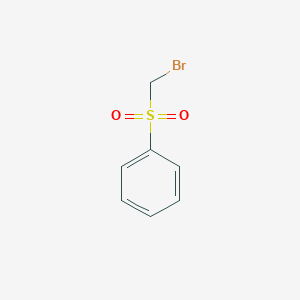
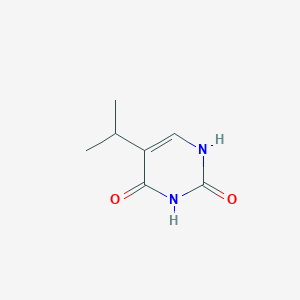

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)